Analgesic Activity of Tyr-Gly vs. Reverse Sequence Gly-Tyr and Full Enkephalin
In a direct head-to-head comparison, Tyr-Gly demonstrated significant antinociceptive activity that was absent in the reverse-sequence dipeptide Gly-Tyr. The study confirmed that analgesic activity is exclusively dependent on an N-terminal tyrosine residue [1]. While Leu-enkephalin showed the highest potency, Tyr-Gly elicited a measurable analgesic effect, whereas Gly-Tyr was completely ineffective. This establishes Tyr-Gly as the minimal active sequence, a property not shared by its sequence isomer.
| Evidence Dimension | Analgesic Activity (antinociception) |
|---|---|
| Target Compound Data | Elicited significant antinociceptive activity at 0.5 mg/rat i.t. |
| Comparator Or Baseline | Gly-Tyr: No analgesic activity at 0.5 mg/rat i.t. / Leu-enkephalin: Strongest analgesic activity at 0.5 mg/rat i.t. / Tyr-Gly-Gly: Higher activity than Tyr-Gly |
| Quantified Difference | Tyr-Gly: Active. Gly-Tyr: Inactive. Activity is directly proportional to the length of the amino-acidic sequence with an N-terminal tyrosine [1]. |
| Conditions | In vivo rat model; intrathecal (i.t.) administration; nociception assessed via thermal (plantar) and mechanical (algesimetric) tests. |
Why This Matters
This data directly proves that the Tyr-Gly sequence is a functional requirement for opioid-like activity, making it the appropriate choice over Gly-Tyr for studies on minimal enkephalin pharmacophores or for developing analgesics.
- [1] Mungiu OC, et al. Variation in the analgesic activity of opioid peptide fragments in correlation with the amino acidic sequence. Central European Journal of Medicine. 2007;2(4):417-429. View Source
